![molecular formula C16H18N2O6S B2575613 methyl 3-((4-methylpiperazin-1-yl)sulfonyl)-2-oxo-2H-chromene-6-carboxylate CAS No. 950281-77-3](/img/structure/B2575613.png)
methyl 3-((4-methylpiperazin-1-yl)sulfonyl)-2-oxo-2H-chromene-6-carboxylate
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Overview
Description
The compound appears to contain a chromene structure, which is a heterocyclic compound consisting of a benzene ring fused to a pyran ring. It also contains a sulfonyl group attached to a methylpiperazine. Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the chromene and piperazine rings, as well as the sulfonyl group. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chromene and piperazine rings, as well as the sulfonyl group. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chromene and piperazine rings could impact its solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Evaluation of Derivatives
Direct Conversion and Synthesis : A study detailed a one-pot synthesis process for a derivative of methyl 3-((4-methylpiperazin-1-yl)sulfonyl)-2-oxo-2H-chromene-6-carboxylate, achieved through direct reaction with chlorosulfonic acid. This method offers a novel approach for synthesizing related compounds with potential applications in medicinal chemistry (Qaisi et al., 2004).
Antimicrobial Activity : Another study reported the synthesis of 8-hydroxy-2-(2-oxo-2H-chromen-3-yl)-5-phenyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one derivatives, which were evaluated for their in vitro antimicrobial activity against different bacterial and fungal strains. The use of silica-bonded propylpiperazine-N-sulfamic acid as a recyclable catalyst highlights the environmental benefits of this synthetic approach (Ghashang et al., 2015).
Catalytic Decarboxylative Radical Sulfonylation : Research on decarboxylative radical sulfonylation with sulfinates presents a redox-neutral protocol with broad substrate scope, enabling late-stage modification of complex natural products and bioactive pharmaceuticals. This method could significantly impact the synthesis of sulfone-containing pharmaceuticals and agrochemicals (He et al., 2020).
Chemical Synthesis and Application
Ionic Liquid-Promoted Synthesis : A study utilizing an environmentally friendly ionic liquid for the synthesis of chromone-pyrimidine coupled derivatives demonstrated significant antimicrobial activity. The ionic liquid-promoted method offers a rapid, convenient synthesis route, emphasizing the role of green chemistry in developing new pharmacologically active compounds (Tiwari et al., 2018).
Synthesis of Sulfonamides and Oxadiazoles : The synthesis and antibacterial evaluation of sulfonamide and oxadiazole derivatives incorporating the 4-methylpiperazine moiety revealed valuable biological activities. This research contributes to the development of new antibacterial agents with potential clinical applications (Aziz‐ur‐Rehman et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 3-(4-methylpiperazin-1-yl)sulfonyl-2-oxochromene-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6S/c1-17-5-7-18(8-6-17)25(21,22)14-10-12-9-11(15(19)23-2)3-4-13(12)24-16(14)20/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOXTGADTDZGPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=CC(=C3)C(=O)OC)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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